贝纳霉素A

概述

描述

Benanomicin A is an antifungal antibiotic isolated from the culture of the actinomycete Actinomadura spadix MH193-16F4. It possesses a unique benzo(a)naphthacenequinone skeleton and exhibits potent antifungal activities against a wide range of fungi, including pathogens of endemic and opportunistic mycoses . Benanomicin A has also shown antiviral activities .

科学研究应用

Benanomicin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of benzo(a)naphthacenequinone derivatives.

Biology: Investigated for its antifungal and antiviral activities.

Medicine: Potential therapeutic agent for treating fungal infections and certain viral infections.

Industry: Used in the development of new antifungal agents and as a lead compound for drug discovery.

作用机制

Target of Action

Benanomicin A is an antifungal antibiotic that primarily targets a wide range of fungi, including pathogens of endemic and opportunistic mycoses . It has shown potent antifungal activities against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans .

Mode of Action

The mechanism of action of Benanomicin A is deduced to bind to the fungal cell wall . It’s worth noting that pradimicins, which are structurally closely related to benanomicins, have been found to bind specifically to D-mannoside of the fungal cell surface in the presence of calcium .

Biochemical Pathways

It’s known that the compound has a broad antimicrobial spectrum, suggesting that it likely interacts with multiple biochemical pathways to exert its antifungal effects .

Result of Action

Benanomicin A exhibits a broad antifungal spectrum, inhibiting the growth of a wide range of fungi . It has been found to be fungicidal at relatively high concentrations, disrupting the cell permeability barrier and inducing leakage .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Benanomicin A. For instance, the compound has been found to be more effective when administered in multiple doses rather than a single dose . Additionally, the compound’s antifungal activity may be influenced by the metabolic state of the target organisms, as it has been found to be more effective against metabolically active yeast protoplasts .

生化分析

Cellular Effects

Benanomicin A influences cell function by inhibiting the growth of pathogenic fungi . It has been shown to have potent antifungal activities in vitro and in vivo

Molecular Mechanism

The molecular mechanism of Benanomicin A involves binding to the fungal cell wall .

Transport and Distribution

Given its antifungal activities, it’s likely that Benanomicin A interacts with transporters or binding proteins involved in fungal metabolism .

Subcellular Localization

Given its antifungal activities, it’s likely that Benanomicin A is localized to specific compartments or organelles involved in fungal metabolism .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benanomicin A involves the preparation of a key intermediate, tri-substituted α-tetralone, which can be synthesized via two different methods:

Tandem Michael Addition-DiECKMANN Condensation: This method involves a reaction between a dienolate and methyl crotonate.

Barton’s Radical Decarboxylation: This method involves the decarboxylation of a diester without 4-dimethylaminopyridine.

Industrial Production Methods: Benanomicin A is obtained from the culture broth of Actinomadura spadix MH193-16F4 using specific fermentation methods . The production process involves the cultivation of the actinomycete in a suitable medium, followed by extraction and purification of the compound from the culture broth .

化学反应分析

Types of Reactions: Benanomicin A undergoes various chemical reactions, including:

Reduction: Involves the reduction of the quinone moiety to hydroquinone.

Substitution: Involves the substitution of functional groups on the benzo(a)naphthacenequinone skeleton.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, molecular oxygen, and cofactors such as NADPH.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Oxidation: 10-hydroxybenanomicin A and 11-O-demethylbenanomicin A.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benanomicin derivatives.

相似化合物的比较

- Pradimicin A

- Pradimicin B

- Pradimicin C

Benanomicin A stands out due to its broader antimicrobial spectrum and additional antiviral properties .

生物活性

Benanomicin A is a potent antifungal compound isolated from the actinomycete Actinomadura spadix. Its unique structure, characterized by a benzo[a]naphthacenequinone skeleton, contributes to its broad spectrum of biological activities, particularly against various fungal pathogens. This article explores the biological activity of Benanomicin A, including its antifungal and antiviral properties, mechanisms of action, and recent research findings.

Antifungal Activity

Benanomicin A exhibits significant antifungal activity against a range of fungi, including clinically relevant pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans . The compound's effectiveness has been demonstrated in both in vitro and in vivo models. The following table summarizes the antifungal activity of Benanomicin A against various fungal species:

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Potent |

| Aspergillus fumigatus | 2.0 µg/mL | Moderate |

| Cryptococcus neoformans | 1.0 µg/mL | Potent |

| Trichophyton rubrum | 4.0 µg/mL | Moderate |

| Cochliobolus lunatus | 8.0 µg/mL | Weak |

The mechanism by which Benanomicin A exerts its antifungal effects involves binding to the mannan component of fungal cell walls in the presence of calcium ions (Ca²⁺). This binding is crucial for its antifungal activity, as it disrupts the integrity of the fungal cell wall, leading to cell lysis .

Research indicates that Benanomicin A interacts specifically with D-mannoside residues on the surface of fungal cells, similar to lectins . The presence of a carboxylic acid in its D-alanine moiety and a sugar moiety are essential for both binding and antifungal activities .

Antiviral Activity

In addition to its antifungal properties, Benanomicin A has shown antiviral activity against certain viruses. Studies suggest that it may inhibit viral replication through mechanisms similar to its antifungal action, although further research is needed to elucidate these pathways completely .

Case Studies and Research Findings

Recent studies have focused on enhancing the efficacy of Benanomicin A through biotransformation and the development of analogs. For example, derivatives such as 10-hydroxybenanomicin A and 11-O-demethylbenanomicin A were generated using engineered Escherichia coli expressing cytochrome P450 enzymes. However, these derivatives exhibited weaker antifungal activities compared to Benanomicin A itself .

Another study highlighted a novel method for purifying cell wall mannan from Candida krusei using Benanomicin A. This method preserved more O-linked sugar chains compared to traditional methods, indicating potential applications in improving the extraction of complex carbohydrates from fungal cells .

属性

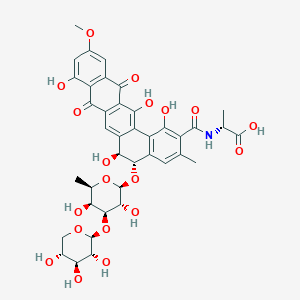

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYUMGXIFMGKFN-NUVDETJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317567 | |

| Record name | Benanomicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116249-65-1 | |

| Record name | Benanomicin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116249-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benanomicin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benanomicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benanomicin A exert its antifungal activity?

A1: Benanomicin A primarily targets fungal cell walls by binding to mannan, a key polysaccharide component. [, ] This binding disrupts the cell wall's integrity and can lead to cell death. [, ] Furthermore, Benanomicin A can induce leakage of intracellular potassium ions and ATP, indicating a disruption of cell membrane function. [] Studies in Saccharomyces cerevisiae show this membrane disruption is more pronounced in actively growing cells. []

Q2: Does Benanomicin A affect the host's immune response to fungal infections?

A2: Yes, research suggests Benanomicin A enhances the phagocytosis of Candida albicans by murine macrophages, increasing their susceptibility to the immune system. [] This effect is likely due to Benanomicin A binding to the Candida cells, altering their surface properties and making them more recognizable and easier for macrophages to engulf. []

Q3: What is the molecular structure of Benanomicin A?

A3: Benanomicin A is a complex molecule with the following structural features: [, , ]

Q4: What is the molecular formula and weight of Benanomicin A?

A4: While not explicitly provided in the abstracts, this information can be deduced from the full chemical structure provided in the referenced papers (specifically []).

Q5: Is there information available on Benanomicin A's stability and compatibility with various materials or conditions?

A5: The provided abstracts primarily focus on the biological activity and mechanism of Benanomicin A. Information about its material compatibility and stability under various conditions is not discussed. Further investigation into its physicochemical properties would be needed.

Q6: Does Benanomicin A exhibit any catalytic activities?

A6: The provided research focuses on the antifungal activity of Benanomicin A. There's no mention of it having catalytic properties. Its primary mode of action relies on binding to mannan, not on catalyzing chemical reactions.

Q7: Have computational methods been used to study Benanomicin A?

A7: While the provided abstracts don't detail specific computational studies, the synthesis of Benanomicin A and its analogs has been achieved. [, ] It's highly likely that computational chemistry played a role in understanding the molecule's properties, planning synthetic routes, and designing analogs.

Q8: How do structural modifications affect the activity of Benanomicin A?

A8: Several studies highlight the importance of specific structural elements for Benanomicin A activity: [, , ]

- Carboxylic Acid Group: The carboxylic acid within the D-alanine portion is essential for both binding to fungal cells and antifungal activity. []

- Sugar Moiety: The presence of the sugar moiety is crucial for activity, while the amino group on the sugar can be replaced with a hydroxyl without significant loss of potency. []

- Hydroxylation Pattern: The position of hydroxyl groups significantly impacts activity. For example, 3'-hydroxybenanomicin A exhibits comparable antifungal activity to Benanomicin A, whereas 7-hydroxybenanomicin A and 7-hydroxybenanomicinone are inactive. [] This difference is attributed to conformational changes induced by the hydroxyl group at the C-7 position. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。